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Introduction

IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small
molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD
Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic
dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to
glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing
promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This
document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and
clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in
the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is
a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of
essential macromolecules and for energy production.[2]

GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted
into a-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and
biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant
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glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular
glutamate, which has several downstream effects:

« Inhibition of the TCA Cycle: Reduced levels of a-ketoglutarate impair the TCA cycle, leading
to decreased energy production.

» Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of
glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.

« Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger
apoptosis in cancer cells.[2]

The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific
molecular characteristics, such as low expression of asparagine synthetase (ASNS) or
mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine
metabolism.[6]

Intracellular

Reduces 1 Oxidative Stress

IACS-6274 Glutathione (GSH)

Glutamate | O-Ketoglutarate 4}@
>

Extracellular

Glutamine Transporter P Glutamine

Click to download full resolution via product page

IACS-6274 inhibits GLS1, blocking glutamine to glutamate conversion.

Quantitative Data
Preclinical Data

The preclinical activity of IACS-6274 has been characterized by its potent and selective
inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.
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Parameter Value Species/System Notes
Recombinant Human Dual-coupled enzyme
IC50 (GLS1) 31nM ,
GAC isoform assay.
Demonstrates high
IC50 (GLS2) >50,000 nM Recombinant Human selectivity for GLS1
over GLS2.
IC50 (A549 cell Human Lung
26 nM

proliferation)

Carcinoma Cell Line

Pharmacokinetics

(Mouse)

Following a 3 mg/kg

Clearance (CL) 4.1 mL/min/kg Mouse )
intravenous dose.
) Following a 3 mg/kg
Half-life (t1/2) 1 hour Mouse )
intravenous dose.
Max Concentration Following a 10 mg/kg
19 uM Mouse
(Cmax) oral dose.
Oral Bioavailability
89% Mouse
(F%)
100 mg/kg twice daily
) ] Comparable to CB- o )
In Vivo Efficacy Mouse oral administration for

839

30 days.

Data sourced from InvivoChem.

Clinical Data (Phase | Trial - NCT03894540)

A first-in-human, biomarker-driven Phase | trial was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients

with advanced solid tumors.[1][5]
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Parameter

Value

Notes

Recommended Phase Il Dose

180 mg twice daily

Pharmacokinetics (at 180 mg
BID)

At steady-state (Cycle 1 Day
14).

Cmax

45.8 +18.6 uM

AUC(0-12hrs)

382.48 + 159.27 h*uM

Half-life

~12 hours

Pharmacodynamics (Target
Inhibition)

Decrease in glutamate to
glutamine ratios in plasma at
Day 14.

120 mg dose 82.5% inhibition (p<0.0001)
180 mg dose 83.9% inhibition (p<0.0001)
240 mg dose 85.3% inhibition (p<0.0001)

Clinical Efficacy

In 20 evaluable patients.

Best Response

Stable Disease in 17 patients

Disease Control Rate at 12

weeks

60%

Durable Stable Disease (=6

months)

6 patients

Including patients with ASNS-
low ovarian cancer, PD-1
resistant melanoma, NF1-
mutant leiomyosarcoma, and
STK11-mutant NSCLC.[5]

Common Adverse Events
(Grade 1-2)

Photopsia, photophobia,
increased creatinine,

increased AST

Dose-Limiting Toxicity (at 240
mg)

Grade 3 acute renal failure and
posterior reversible

encephalopathy syndrome
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(PRES) in one patient (fully

resolved)

Data sourced from ASCO 2021 presentations.[5][7]

Experimental Protocols

Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based
on published abstracts and summaries, the methodologies for key experiments can be
outlined.

GLS1/GLS2 Enzyme Inhibition Assays

o Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2
enzymes.

o Methodology:
o Adual-coupled enzyme assay was utilized for the GLS1 activity measurement.
o For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.

o The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 uM EDTA
(pH 8), and 0.12 mM Triton-X 100.

o IACS-6274 was serially diluted and incubated with the recombinant enzymes.

o Enzyme activity was measured, and the percentage of inhibition was calculated relative to
a vehicle control.

o IC50 values were determined by fitting the data to a four-parameter logistic curve.

Pharmacodynamic Assessment in Clinical Trials

» Objective: To confirm target engagement and measure the biological effect of IACS-6274 in
patients.

o Methodology:
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o Serial blood samples were collected from patients at baseline and during treatment.
o Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.

o Glutamine metabolism in PBMCs was assessed using 13C-isotope labeling to trace the
conversion of glutamine to glutamate.

o The ratios of glutamate to glutamine were measured to determine the level of GLS1
inhibition.

o This in-house developed clinical assay established a robust
pharmacokinetic/pharmacodynamic relationship.[1][4]
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High-level workflow for the Phase I clinical trial of IACS-6274.

Resistance Mechanisms

Emerging preclinical data suggests that the PISBK/AKT/mTOR signaling pathway may be a
significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting
of GLS1 and the PISK/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This
indicates a potential rational combination therapy strategy for future clinical development.

Conclusion

IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action
targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high
selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient
population during its Phase | clinical trial.[1][5] Further investigation into rational combination
therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-
6274 in patients with advanced solid tumors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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